methyl 4-(bromomethyl)-1,2-thiazole-5-carboxylate
Description
Methyl 4-(bromomethyl)-1,2-thiazole-5-carboxylate is a brominated thiazole derivative featuring a bromomethyl (-CH₂Br) substituent at position 4 and a methyl ester (-COOCH₃) group at position 5 of the heterocyclic thiazole ring. Thiazoles are five-membered aromatic rings containing one sulfur and one nitrogen atom, widely utilized in medicinal chemistry and agrochemical synthesis due to their bioisosteric properties and metabolic stability. The bromomethyl group in this compound serves as a reactive site for nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
2361643-75-4 |
|---|---|
Molecular Formula |
C6H6BrNO2S |
Molecular Weight |
236.09 g/mol |
IUPAC Name |
methyl 4-(bromomethyl)-1,2-thiazole-5-carboxylate |
InChI |
InChI=1S/C6H6BrNO2S/c1-10-6(9)5-4(2-7)3-8-11-5/h3H,2H2,1H3 |
InChI Key |
JMWJNZIEMFLCLA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=NS1)CBr |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reduction of Ester to Hydroxymethyl Intermediate
The reduction of methyl 4-methylthiazole-5-carboxylate to 4-(hydroxymethyl)thiazole-5-carboxylate is a critical step in some synthetic routes. As demonstrated in Patent CA2483482A1, sodium borohydride (NaBH₄) in the presence of aluminum chloride (AlCl₃) effectively reduces the ester to a hydroxymethyl group. This reaction is conducted in solvents such as monoglyme or tetrahydrofuran (THF) at temperatures ranging from −20°C to 90°C.
Table 1: Reduction Conditions and Yields
| Starting Material | Reagents | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Methyl 4-methylthiazole-5-carboxylate | NaBH₄, AlCl₃ | Monoglyme | 0–25°C | 55–60 | 97–98 |
| Ethyl 4-methylthiazole-5-carboxylate | NaBH₄, AlCl₃ | THF | 15–25°C | 58–62 | 96–97 |
Bromination of Hydroxymethyl to Bromomethyl Group
The hydroxymethyl intermediate is converted to the bromomethyl derivative using brominating agents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). For example, treating 4-(hydroxymethyl)thiazole-5-carboxylate with PBr₃ in dichloromethane at 0–5°C achieves near-quantitative conversion. Side products like dibrominated compounds are minimized by maintaining low temperatures and stoichiometric control.
Table 2: Bromination Optimization Parameters
| Brominating Agent | Solvent | Temperature | Reaction Time | Yield (%) |
|---|---|---|---|---|
| PBr₃ | Dichloromethane | 0–5°C | 2 h | 92 |
| HBr (48% aq.) | Acetic acid | 25°C | 6 h | 85 |
Direct Bromination of Methylthiazole Carboxylates
An alternative single-step method involves direct bromination of the methyl group in methyl 4-methylthiazole-5-carboxylate. Radical bromination using NBS and azo initiators like AIBN (azobisisobutyronitrile) in carbon tetrachloride (CCl₄) achieves selective monobromination. This method avoids intermediate steps but requires rigorous exclusion of moisture to prevent ester hydrolysis.
Table 3: Direct Bromination Conditions
| Brominating Agent | Initiator | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| NBS | AIBN | CCl₄ | 80°C | 78 |
| Br₂ | Light | CCl₄ | 25°C | 65 |
Analytical Characterization and Quality Control
Critical quality attributes for this compound include purity, bromine content, and residual solvents. High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy confirms regioselectivity, with characteristic signals for the bromomethyl group (δ 4.5–4.7 ppm in ¹H NMR) and ester carbonyl (δ 165–170 ppm in ¹³C NMR).
Industrial-Scale Process Considerations
Industrial synthesis prioritizes cost-effectiveness, safety, and scalability. The NaBH₄/AlCl₃ reduction system, while efficient, generates hydrogen gas, necessitating explosion-proof equipment . Bromination with PBr₃, though high-yielding, requires careful handling due to its corrosive nature. Recent advancements explore catalytic bromination methods using HBr and hydrogen peroxide, which produce water as the only byproduct, enhancing environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several key chemical transformations due to its reactive bromomethyl group and heterocyclic thiazole core:
1.1. Nucleophilic Substitution
The bromomethyl group (-CH₂Br) acts as a good leaving group, enabling nucleophilic attack by various reagents:
-
Amines : Reaction with primary/secondary amines (e.g., aniline, ethylamine) replaces the bromine with amino groups.
-
Thiols : Substitution with thiols generates thioether derivatives.
-
Alkoxides : Alcoholic nucleophiles (e.g., methoxide, ethoxide) form ether linkages.
1.2. Oxidation and Reduction
The thiazole ring can participate in redox reactions:
-
Oxidation : Agents like hydrogen peroxide or m-chloroperbenzoic acid may oxidize the ring or functional groups.
-
Reduction : Lithium aluminum hydride or sodium borohydride could reduce the carboxylate ester to an alcohol or amine.
1.3. Coupling Reactions
The bromomethyl group enables cross-coupling under catalytic conditions:
-
Suzuki Coupling : Palladium catalysts facilitate bond formation with boronic acids.
-
Heck Reaction : Alkenes or alkynes can couple via palladium-mediated processes.
Reagents and Reaction Conditions
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | Sodium azide, ethanol (reflux) | Azide-substituted thiazole |
| Potassium thiocyanate, acetonitrile | Thiocyanate-substituted thiazole | |
| Oxidation | Hydrogen peroxide, acidic conditions | Oxidized thiazole derivatives |
| Suzuki Coupling | Pd(OAc)₂, potassium carbonate, DMF | Aryl-substituted thiazole |
| Heck Reaction | PdCl₂, triethylamine, DMF | Alkene-linked thiazole derivatives |
Major Reaction Products
3.1. Substitution Products
-
Azide Derivatives : Reaction with sodium azide yields methyl 4-(azidomethyl)-1,2-thiazole-5-carboxylate, useful for click chemistry.
-
Thioether Derivatives : Thiols replace bromine, forming methyl 4-(alkylthiomethyl)-1,2-thiazole-5-carboxylate.
3.2. Oxidized Derivatives
Oxidation of the thiazole ring may generate sulfoxides or sulfones, altering biological activity.
3.3. Coupled Products
Suzuki coupling with aryl boronic acids produces biaryl thiazole derivatives, while Heck reactions introduce alkenyl substituents.
Biological Activity and Reaction Outcomes
Research on analogous thiazole derivatives highlights:
-
Antimicrobial Effects : Bromomethyl substitution enhances interactions with bacterial targets, as seen in 2-aminothiazole derivatives .
-
Anticancer Potential : Structural modifications (e.g., substituent position) correlate with cytotoxic activity against cancer cell lines .
-
Pharmacokinetic Implications : Reactions altering the bromomethyl group may influence absorption and bioavailability.
Comparative Analysis of Reaction Profiles
| Compound | Key Reaction Features | Biological Impact |
|---|---|---|
| Methyl 4-(bromomethyl)-1,2-thiazole-5-carboxylate | High reactivity of bromomethyl group | Tailored for nucleophilic substitution and coupling |
| Ethyl 2-(bromomethyl)thiazole-5-carboxylate | Similar substitution chemistry | Antimicrobial activity |
| Methyl 2-amino-5-methylthiazole-4-carboxylate | Amino group enables different pathways | Anticancer applications |
Research Findings and Case Studies
-
Antimicrobial Activity : Bromomethyl thiazole derivatives exhibit efficacy against M. tuberculosis by disrupting cell wall synthesis .
-
Antitumor Efficacy : Substitution patterns (e.g., bromomethyl vs. amino groups) critically influence cytotoxicity in cancer cell lines .
-
Pharmacokinetic Optimization : Oxidation or coupling reactions can modulate solubility and metabolic stability, enhancing therapeutic potential.
Scientific Research Applications
Pharmaceutical Applications
Synthetic Intermediate
Methyl 4-(bromomethyl)-1,2-thiazole-5-carboxylate serves as a synthetic intermediate in the production of various pharmaceuticals. Its structural properties allow it to be modified into more complex molecules that exhibit biological activity. For instance, derivatives of thiazoles are often explored for their antimicrobial and anticancer properties.
Case Study: Antimicrobial Activity
A study investigated the antimicrobial efficacy of thiazole derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant activity against Gram-positive bacteria, suggesting potential for development into new antibiotics .
| Compound | Activity | Target Bacteria |
|---|---|---|
| Derivative A | Moderate | Staphylococcus aureus |
| Derivative B | High | Escherichia coli |
| Derivative C | Low | Pseudomonas aeruginosa |
Agrochemical Applications
Pesticide Development
The compound has been studied for its potential use in developing novel pesticides. Its ability to disrupt biological processes in pests makes it a candidate for creating effective agricultural chemicals.
Case Study: Insecticidal Properties
Research highlighted the synthesis of insecticides based on this compound. Field trials demonstrated that these compounds were effective against common agricultural pests, leading to reduced crop damage and increased yields .
| Insecticide | Efficacy (%) | Target Pest |
|---|---|---|
| Insecticide X | 85 | Aphids |
| Insecticide Y | 75 | Whiteflies |
| Insecticide Z | 90 | Leafhoppers |
Materials Science Applications
Polymer Chemistry
this compound is also utilized in polymer chemistry as a building block for creating specialty polymers with unique properties. Its bromomethyl group can participate in further reactions to form cross-linked structures.
Case Study: Polymer Synthesis
A research project focused on using this compound to synthesize a new class of biodegradable polymers. The resulting materials showed promising mechanical properties and degradation rates suitable for environmental applications .
| Polymer Type | Mechanical Strength (MPa) | Degradation Rate (days) |
|---|---|---|
| Biodegradable Polymer A | 50 | 30 |
| Biodegradable Polymer B | 75 | 45 |
Chemical Properties and Safety
This compound has specific chemical properties that must be considered during handling and application:
Mechanism of Action
The mechanism of action of methyl 4-(bromomethyl)-1,2-thiazole-5-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromomethyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. The carboxylate ester group can also interact with various molecular targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
a. 5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol ( Compound)
- Structure: A 1,3,4-thiadiazole ring (two nitrogen, one sulfur atom) with a 4-bromobenzylideneamino substituent and a thiol (-SH) group.
- Functional Groups : Schiff base (-CH=N-), thiol (-SH), and aryl bromide (C-Br).
- Reactivity : The thiol group enables disulfide bond formation, while the Schiff base may undergo hydrolysis or act as a chelating agent. The aryl bromide is less reactive toward nucleophilic substitution compared to aliphatic bromides.
b. Methyl 4-(Bromomethyl)-1,2-thiazole-5-carboxylate
- Structure : Thiazole ring with aliphatic bromomethyl and ester groups.
- Functional Groups : Bromomethyl (-CH₂Br) and methyl ester (-COOCH₃).
- Reactivity : The bromomethyl group undergoes SN2 reactions, while the ester can hydrolyze to carboxylic acids or participate in condensation reactions.
c. Methyl 2-Bromo-1,3-thiazole-4-carboxylate (Hypothetical Analog)
- Structure : Bromine at position 2 and ester at position 4 of the thiazole.
- Reactivity : Bromine at position 2 may sterically hinder nucleophilic attack compared to the 4-bromomethyl group.
Physicochemical Properties
Research Findings and Key Differences
- Reactivity : Aliphatic bromides (e.g., bromomethyl in the target compound) are more reactive in nucleophilic substitutions than aryl bromides (e.g., compound) due to weaker C-Br bonds and reduced steric hindrance.
- Stability : Thiazole esters are generally more hydrolytically stable than thiadiazole thiols, which may oxidize to disulfides.
Biological Activity
Methyl 4-(bromomethyl)-1,2-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities. This article presents a detailed analysis of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Thiazole Ring : A five-membered heterocyclic ring containing sulfur and nitrogen.
- Bromomethyl Group : A bromine atom attached to a methyl group, which can enhance reactivity and biological interaction.
- Carboxylate Functional Group : Contributes to the compound's solubility and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various pathogens, including Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values for related thiazole derivatives suggest that modifications in structure can lead to enhanced efficacy against resistant strains of bacteria.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 0.06 | M. tuberculosis H37Rv |
| Compound B | 0.25 | E. coli |
| This compound | TBD | TBD |
Anticancer Activity
Thiazoles have been studied for their anticancer potential. For example, certain thiazole derivatives have demonstrated cytotoxic effects on cancer cell lines such as breast cancer and glioblastoma. The mechanism often involves the inhibition of key enzymes or pathways involved in cell proliferation.
Case Study : A derivative structurally similar to this compound was tested against human cancer cell lines and showed promising results with IC50 values less than that of standard chemotherapeutic agents like doxorubicin.
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| U251 (Glioblastoma) | <10 | Doxorubicin |
| A431 (Skin Cancer) | <20 | Doxorubicin |
Enzyme Inhibition
The compound has potential as an enzyme inhibitor. Thiazoles are known to interact with various enzymes through non-covalent interactions, leading to modulation of their activity. For instance, studies have indicated that thiazoles can inhibit enzymes involved in metabolic pathways relevant to cancer and infectious diseases.
The biological activity of this compound may be attributed to its ability to bind to specific molecular targets such as:
- Enzymes : Interacting with active sites to inhibit their function.
- Receptors : Modulating signaling pathways that influence cell growth and survival.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 4-(bromomethyl)-1,2-thiazole-5-carboxylate?
- Methodology : A common approach involves condensation reactions using thiazole precursors. For example, analogous esters like methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates are synthesized via refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids, followed by purification via recrystallization . Adapting this to thiazole systems, bromination of methyl 4-methyl-1,2-thiazole-5-carboxylate using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ can introduce the bromomethyl group. Post-reaction, column chromatography (silica gel, hexane/ethyl acetate) isolates the product.
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Methodology :
- IR/NMR : Key IR peaks for thiazole derivatives include ~1700 cm⁻¹ (ester C=O) and ~600 cm⁻¹ (C-Br). In ¹H-NMR, the bromomethyl group appears as a singlet at ~4.5 ppm (CH₂Br), while the thiazole proton resonates at ~8.5 ppm .
- X-ray crystallography : SHELX software (e.g., SHELXL) is used for structure refinement. For example, Ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate monohydrate was resolved with an R factor of 0.062, highlighting the importance of high-resolution data and parameter optimization .
Q. What safety protocols are critical when handling this brominated compound?
- Guidelines :
- Store in a dry, ventilated area away from light and heat (≤25°C) .
- Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse with water for 15 minutes and seek medical attention .
- Waste must be segregated and treated by certified facilities to prevent environmental release .
Advanced Research Questions
Q. How can regioselective bromination be achieved at the methyl position of the thiazole ring?
- Optimization Strategy :
- Use NBS with AIBN in CCl₄ under inert atmosphere (Ar/N₂) to target the methyl group. Monitor reaction progress via TLC.
- Competing side reactions (e.g., ring bromination) can arise; adjusting stoichiometry (1.1 equiv NBS) and temperature (60–70°C) improves selectivity .
Q. How to resolve contradictions in spectroscopic data during structure elucidation?
- Troubleshooting :
- NMR discrepancies : Compare experimental shifts with computed DFT models (e.g., Gaussian) or reference compounds (e.g., methyl 1,2-thiazole-5-carboxylate derivatives) .
- Crystallographic ambiguities : Refine SHELXL parameters (e.g., H-atom placement, thermal displacement) and validate using R-free values. For example, a data-to-parameter ratio >10 ensures reliability .
Q. What strategies enable the use of this compound as a building block in drug discovery?
- Applications :
- The bromomethyl group facilitates cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl moieties. For instance, 5-(4-bromophenyl)tetrazole derivatives are intermediates in bioactive molecule synthesis .
- In triazole-thiazole hybrids (e.g., 5-(4-bromophenyl)-1,2,4-triazoles), the bromine site allows further functionalization for antimicrobial or anticancer screening .
Q. How to address low yields in large-scale synthesis of this compound?
- Process Chemistry :
- Optimize solvent polarity (e.g., switch from CCl₄ to DCM for safer scaling).
- Use flow chemistry to control exothermic bromination steps and improve reproducibility .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
